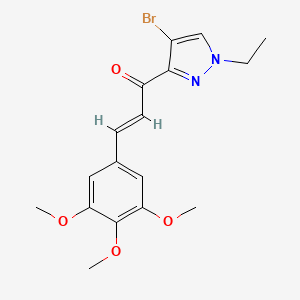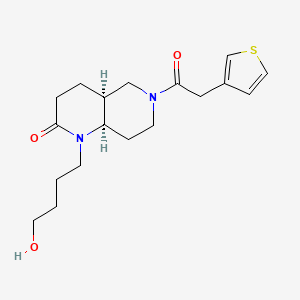
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BR-DIM and is a synthetic derivative of curcumin, a natural compound found in turmeric.
Mecanismo De Acción
The mechanism of action of BR-DIM involves the modulation of multiple signaling pathways in cells. It has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. BR-DIM also activates the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis. Additionally, BR-DIM has been found to inhibit the STAT3 signaling pathway, which is involved in cancer progression and immune evasion.
Biochemical and Physiological Effects:
BR-DIM has been shown to have several biochemical and physiological effects in cells and organisms. It has been found to reduce oxidative stress, which is a major contributor to various diseases. BR-DIM has also been shown to modulate the expression of various genes involved in inflammation, cancer, and metabolism. In animal studies, BR-DIM has been found to reduce tumor growth and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BR-DIM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. It has been extensively studied for its potential therapeutic applications, and its mechanism of action has been well characterized. However, there are also some limitations to using BR-DIM in lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. Additionally, its effects on different cell types and organisms may vary, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of BR-DIM. One area of research is the development of more efficient synthesis methods for BR-DIM. Another area of research is the identification of specific molecular targets of BR-DIM and its downstream effects on cellular pathways. Additionally, the potential use of BR-DIM in combination with other drugs or therapies for various diseases should be explored. Finally, the development of more effective delivery methods for BR-DIM could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of BR-DIM involves the reaction of 1-ethyl-4-bromo-3-pyrazolecarboxaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base. The reaction yields 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one as the final product. This synthesis method has been optimized to achieve high yields of BR-DIM with high purity.
Aplicaciones Científicas De Investigación
BR-DIM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. BR-DIM has been found to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(E)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4/c1-5-20-10-12(18)16(19-20)13(21)7-6-11-8-14(22-2)17(24-4)15(9-11)23-3/h6-10H,5H2,1-4H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQFUBICZAKIKN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(5-methoxy-1H-indazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5414701.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5414707.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5414722.png)
![N,N-dimethyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5414724.png)
![5-acetyl-6-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5414731.png)

![1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone](/img/structure/B5414760.png)
![1-(4-methoxybenzoyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5414767.png)
![6-[2-(5-bromo-2-hydroxy-3-methylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5414774.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5414789.png)
![1-(2,2-dimethylpropyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrrolidin-2-one](/img/structure/B5414790.png)
![(4aS*,8aR*)-1-butyl-6-[4-(1H-imidazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5414802.png)
![3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide](/img/structure/B5414809.png)
![2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5414822.png)